molecular formula C6H3Cl2NO B057515 2,6-Dichloroisonicotinaldehyde CAS No. 113293-70-2

2,6-Dichloroisonicotinaldehyde

Cat. No. B057515
M. Wt: 176 g/mol
InChI Key: MVCMPKYZHKUBCL-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinaldehyde is a chemical compound studied in various chemical reactions and syntheses. Its properties and reactions are of interest in organic chemistry and related fields.

Synthesis Analysis

  • The synthesis of related compounds involves palladium-catalyzed reactions and regioselective Suzuki coupling. For example, palladacycles derived from 2-oxopropionaldehyde phenylhydrazones show related synthesis pathways (Albert et al., 1997).
  • Efficient synthesis of similar compounds, like 2-aryl-6-chloronicotinamides, has been achieved through palladium-catalyzed regioselective Suzuki coupling (Yang et al., 2003).

Molecular Structure Analysis

  • The molecular structure of closely related compounds, such as 6-Chloro-N′-(2-hydroxy-1-naphthylmethylene)nicotinohydrazide, shows a trans configuration with respect to certain bonds, and the structure is stabilized by intramolecular hydrogen bonds (Feng, 2007).

Chemical Reactions and Properties

  • Related compounds like 2,4,6-trichloro-1,3,5-triazine catalyze efficient synthesis under specific conditions, demonstrating the reactivity of chlorinated compounds in organic synthesis (Maleki et al., 2010).

Physical Properties Analysis

  • Studies on similar compounds, such as 6-chloronicotinic acid, provide insights into the solid-liquid equilibrium behavior in various solvents, relevant for understanding the physical properties of 2,6-Dichloroisonicotinaldehyde (Guo et al., 2021).

Chemical Properties Analysis

  • The chemical properties of related chlorinated aldehydes can be studied through methods like gas chromatography, as done for 2,6 dichloro phenyl aldehyde, to understand their reactivity and stability (Xing, 2001).

Scientific Research Applications

  • Gas Chromatography Analysis : "2,6 dichloro phenyl aldehyde" was analyzed using gas chromatography, demonstrating the compound's suitability for precise and rapid analysis in chemical studies (Rong-rong Xing, 2001).

  • Chlorination of Aldehydes : Research on the environmentally benign chlorination of aldehydes, including compounds like "2,6-dichloroisonicotinaldehyde," has been conducted, highlighting its potential in sustainable chemical processes (Bellesia et al., 2000).

  • Biological Dechlorination Studies : The influence of pH, current, and copper on the biological dechlorination of chlorinated compounds, including "2,6-dichlorophenol," was investigated. This research is relevant to environmental remediation and waste management (Skadberg et al., 1999).

  • Synthesis and Biological Evaluation of Analogs : A review covering the synthesis and biological evaluation of "2-chloroquinoline-3-carbaldehyde" and related analogs emphasizes the compound's relevance in medicinal chemistry (Hamama et al., 2018).

  • Corrosion Inhibition Properties : The corrosion inhibition properties of "2,6-dichloroquinoline-3-carbaldehyde" for mild steel in hydrochloric acid were studied, showcasing its potential application in materials science and engineering (Lgaz et al., 2017).

  • Postharvest Physiology in Agriculture : A study on the effect of "2,6-dichloroisonicotinic acid" pretreatment on the postharvest physiology and quality of winter jujube fruits reveals its application in agriculture and food science (Wang Qion, 2014).

  • Analytical Chemistry Applications : The use of "2,6-dichlorophenol-indophenol" as an indicator in iodometric titrations with ascorbic acid was described, indicating its utility in analytical chemistry methods (Svehla et al., 1963).

  • Fluorescent Chemosensor Development : A study on the development of a fluorescent chemosensor based on rhodamine 6G-2-chloronicotinaldehyde for the detection of Al3+ ions highlights its role in sensor technology and environmental monitoring (Jeong et al., 2016).

Safety And Hazards

2,6-Dichloroisonicotinaldehyde is classified as having acute oral toxicity (Category 4), skin sensitization (Category 1, 1A, 1B), and serious eye damage/eye irritation (Category 2A). It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

properties

IUPAC Name

2,6-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCMPKYZHKUBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375485
Record name 2,6-dichloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroisonicotinaldehyde

CAS RN

113293-70-2
Record name 2,6-dichloroisonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloropyridine-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Oxidation of the above alcohol (1.2 g) according to the conditions of Swern (oxalyl chloride, 0.33 ml; dimethyl sulphoxide, 0.54 ml; triethylamine, 2.35 ml) gave (2,6-dichloro-4-pyridyl)methanal (1.2 g). NMR 1H: 10.02(1H,s), 7.68(2H,s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Dai - 2014 - theses.hal.science
We have developed new accesses for the construction of molecules featuring Csp3-CF3 and Csp3-SCF3 motifs. Two atom-economical hydride transfer reactions of trifluoromethylated …
Number of citations: 4 theses.hal.science
X Dai, D Cahard - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
A simple combination of dichloro(para‐cymene)ruthenium(II) dimer, a chiral amino alcohol and isopropyl alcohol allowed for in‐situ generation of the bifunctional catalyst responsible …
Number of citations: 45 onlinelibrary.wiley.com
A Krasovskiy, V Krasovskaya, P Knochel - 2006
Number of citations: 0

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